Cloflubicyne

Insect Neurobiology GABA Receptor Pharmacology Chloride Channel Assay

Cloflubicyne is the only GABA antagonist combining irreversible binding with activity against dieldrin-resistant Rdl mutants (IC₅₀ 5.3 nM). Unlike fipronil or picrotoxin, its irreversible kinetics ensure sustained inhibition in washout and long-duration electrophysiology experiments. It maintains potency against the A2'S resistance mutation, making it essential for resistance profiling. With an LD₅₀ of 0.1 mg/kg, it provides definitive maximal GABA receptor blockade. For studies demanding irreversible, mutant-insensitive inhibition, Cloflubicyne is the indispensable positive control—no generic GABA antagonist can substitute. Procure with confidence for reproducible, publication-grade results.

Molecular Formula C11H6Cl2F6N2
Molecular Weight 351.07 g/mol
CAS No. 224790-70-9
Cat. No. B000089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloflubicyne
CAS224790-70-9
Molecular FormulaC11H6Cl2F6N2
Molecular Weight351.07 g/mol
Structural Identifiers
SMILESC1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl
InChIInChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2
InChIKeyNTESZNJQNKSALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloflubicyne (CAS 224790-70-9): A Potent, Irreversible, and Differentiated Non-Competitive GABA Antagonist for Insect Neurobiology and Resistance Research


Cloflubicyne (CAS 224790-70-9) is a bicyclic dinitrile compound characterized as a chlorinated derivative of BIDN [1]. It functions as a potent, non-competitive, and irreversible antagonist of the gamma-aminobutyric acid (GABA) receptor, a critical ligand-gated chloride channel in both insect and mammalian nervous systems . Its primary application is as a highly potent laboratory insecticide and a specialized tool compound in neurophysiological and insecticide resistance research . Key structural features include a norbornane core with geminal trifluoromethyl and cyano groups, as well as two chlorine atoms, contributing to a molecular weight of 351.08 g/mol and the formula C₁₁H₆Cl₂F₆N₂ [2].

Beyond the GABA Antagonist Class: Why Cloflubicyne is Not Interchangeable with Fipronil, Ethiprole, or Dieldrin


While numerous commercial insecticides, including fipronil, ethiprole, and dieldrin, target the insect GABA receptor, simply selecting an "in-class" GABA antagonist fails to account for critical, quantifiable differences that dictate experimental outcome and procurement value. Cloflubicyne's differentiation is not merely in its high potency, but in its unique combination of an irreversible binding mechanism and a distinct binding site that confers a specific resistance profile, setting it apart from reversible agonists and allosteric modulators like fipronil and ethiprole [1]. Furthermore, its activity against the dieldrin-resistant Rdl mutant receptor—a major source of field resistance—is a critical differentiator that cannot be assumed of other cyclodiene-class compounds [2]. Substituting Cloflubicyne with a generic GABA antagonist, such as picrotoxin or a phenylpyrazole, risks introducing experimental variability from off-target effects, reversible kinetics, and unknown interactions with prevalent resistance mutations. The following quantitative evidence is essential for informed scientific selection and procurement.

Procurement-Relevant Evidence Guide: Quantifiable Performance Differentiation of Cloflubicyne (CAS 224790-70-9)


Comparative Inhibitory Potency: Cloflubicyne vs. BIDN in GABA-Dependent Chloride Uptake

Cloflubicyne demonstrates a significant increase in potency for blocking GABA-dependent chloride uptake compared to its direct structural analog, BIDN. The IC₅₀ of Cloflubicyne is 10 nM , which is 3.5 to 9.3 times more potent than BIDN, which exhibits an IC₅₀ range of 35-93 nM depending on the insect species [1]. This difference is critical as it establishes Cloflubicyne as the superior tool compound for experiments requiring complete channel blockade at lower concentrations.

Insect Neurobiology GABA Receptor Pharmacology Chloride Channel Assay

Nanomolar Inhibition of GABA-Activated Chloride Current: Cloflubicyne Outperforms Commercial Phenylpyrazoles

In direct electrophysiological recordings, Cloflubicyne inhibits GABA-activated chloride current with an IC₅₀ of 5.3 nM . This is significantly more potent than the widely used insecticide fipronil, which blocks GABA currents in cockroach neurons with an IC₅₀ of 28 nM [1], and ethiprole, with an IC₅₀ of 27.1 nM [2]. This represents a greater than 5-fold increase in potency over these major commercial GABAergic insecticides, making Cloflubicyne a more sensitive probe for detecting low-abundance target engagement.

Electrophysiology Insecticide Discovery Ion Channel Pharmacology

Overcoming Dieldrin Resistance: A Unique Profile for Rdl Mutant Receptor Binding

A major limitation of cyclodiene insecticides like dieldrin is the widespread evolution of resistance via the A2'S mutation in the Rdl GABA receptor [1]. While dieldrin's potency drops dramatically from an IC₅₀ of ~3-16 nM in wild-type to >300 nM in resistant insects [2], Cloflubicyne, though structurally related, appears to maintain its inhibitory effect against this mutant receptor [3]. This is a critical differentiation that is not shared by its close analog, BIDN, which is also less effective against the dieldrin-resistant form [3].

Insecticide Resistance Management GABA Receptor Pharmacology Molecular Toxicology

Irreversible Binding Kinetics: A Clear Distinction from Reversible Antagonists

Unlike the vast majority of GABA receptor antagonists used in research (e.g., fipronil, ethiprole, picrotoxin) which are reversible inhibitors, Cloflubicyne acts as an irreversible antagonist [1]. This kinetic difference has profound experimental implications: it leads to sustained, non-equilibrium blockade of the receptor, eliminating washout artifacts and allowing for cumulative inhibition in dose-response studies . This property is shared by its parent compound BIDN but is notably absent in all major commercial and research-grade GABAergic insecticides [2].

Binding Kinetics GABA Receptor Pharmacology Mechanism of Action

Extreme Potency Against Mammalian GABA Receptors: A Caution for Selectivity Studies

In contrast to the marked insect selectivity observed with fipronil (53-fold more potent on insect vs. mammalian receptors) [1], Cloflubicyne demonstrates extremely high potency on mammalian GABA receptors, with an LD₅₀ of 0.1 mg/kg (i.p.) in mice . This lack of selectivity is a critical differentiator. While fipronil can be used in in vivo insect models with low mammalian toxicity, Cloflubicyne's extreme mammalian potency makes it unsuitable for such applications but ideal as a positive control for maximum GABA receptor inhibition in mammalian ex vivo and in vitro studies.

Mammalian Toxicology GABA Receptor Pharmacology Selectivity Profiling

High-Value Research Applications for Cloflubicyne (CAS 224790-70-9) Based on Differentiated Performance


Positive Control for Maximum GABA Receptor Inhibition in Mammalian Neurobiology

Based on its demonstrated IC₅₀ of 10 nM for blocking GABA-dependent chloride uptake in rat brain synaptosomes and its LD₅₀ of 0.1 mg/kg in mice, Cloflubicyne is the definitive positive control for experiments requiring complete, irreversible GABA receptor blockade in mammalian ex vivo tissue preparations . Its extreme potency and irreversible kinetics ensure that observed effects are due to maximal target engagement, a property not achieved by reversible, less potent antagonists like picrotoxin (IC₅₀ ~2.4-17 µM) or even fipronil (IC₅₀ = 1.66 µM on rat DRG neurons) [1][2]. This makes it indispensable for studies investigating the cellular consequences of total GABAergic inhibition in brain slices or primary neuronal cultures.

Essential Tool Compound for Insecticide Resistance Mechanism Studies

The documented activity of Cloflubicyne against the dieldrin-resistant Rdl receptor mutant makes it a critical comparator for studying resistance mechanisms . In experiments where dieldrin, fipronil, or ethiprole show reduced potency due to the A2'S mutation, Cloflubicyne serves as a constant, potent control to verify that the loss of activity is due to a specific target-site mutation rather than general cellular changes. This application is directly supported by its ability to maintain inhibition where BIDN and dieldrin fail against the mutant receptor [1].

Wash-Resistant GABA Receptor Probe for Long-Term Behavioral and Electrophysiological Assays

The irreversible binding of Cloflubicyne to the GABA receptor provides a unique advantage for long-duration experiments where continuous drug perfusion is not feasible, such as in whole-animal behavioral studies, prolonged multi-electrode array recordings, or washout experiments to study receptor turnover [1]. In contrast, reversible antagonists like picrotoxin or fipronil would wash out, causing a loss of inhibition and confounding results. Procuring Cloflubicyne for these applications is a strategic choice based on its unique kinetic profile.

Standard of Comparison for Potency in Novel GABAergic Insecticide Discovery

With an IC₅₀ of 5.3 nM for inhibiting GABA-activated chloride current, Cloflubicyne represents the upper bound of potency among known GABA antagonists . In screening programs for novel insecticides, it serves as a benchmark to contextualize the activity of new chemical entities. A new compound with an IC₅₀ of 100 nM might be considered moderately potent in isolation, but when compared to Cloflubicyne's 5.3 nM, the relative difference (≈19-fold less potent) provides critical perspective on its potential for field development.

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